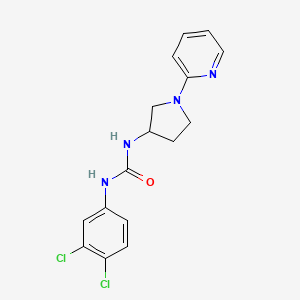
1-(3,4-二氯苯基)-3-(1-(吡啶-2-基)吡咯烷-3-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea" is a derivative of the aryl urea class of compounds, which have been extensively studied for their potential therapeutic applications. Aryl ureas have been found to possess a variety of biological activities, including antiproliferative effects against cancer cell lines and hypocholesteremic effects in rats . These compounds are characterized by the presence of a urea linkage between an aryl group and a phenyl group substituted with various functional groups.
Synthesis Analysis
The synthesis of aryl urea derivatives typically involves the formation of the urea linkage between an aryl isocyanate and an amine. In the context of the provided data, the synthesis of related compounds has been reported. For instance, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives has been achieved, and these compounds have been evaluated for their antiproliferative activity . Similarly, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been described, with the compounds showing significant antiproliferative effects . These synthetic approaches could potentially be adapted for the synthesis of "1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea."
Molecular Structure Analysis
The molecular structure of aryl urea derivatives is crucial for their biological activity. X-ray diffraction (XRD) studies have been used to determine the crystal structure and molecular arrangement of related compounds, such as 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one . The crystal structure analysis provides insights into the molecular conformation and potential interaction sites for biological targets. The molecular structure of "1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea" would likely be influenced by the presence of the dichlorophenyl and pyrrolidinyl groups, which could affect its binding to biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of aryl urea derivatives, such as solubility, melting point, and stability, are important for their pharmacological applications. The provided data does not include specific information on the physical and chemical properties of "1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea." However, related compounds have been characterized using techniques such as FT-IR spectroscopy to identify functional groups and UV-visible spectroscopy to determine optical properties . These techniques could be applied to analyze the physical and chemical properties of the target compound.
科学研究应用
非线性光学性质和有机电子学
- 一项计算研究评估了一种新型查耳酮衍生物的电子、光学和非线性光学性质,重点介绍了它在非线性光学和光电器件制造中的潜在应用,因为它具有优异的电光性质以及比标准尿素分子更高的二次和三次谐波产生值 (Shkir 等人,2018)。
非线性光学材料的合成和表征
- 关于新型有机非线性光学材料的合成、晶体生长和表征的研究表明其具有较高的二次谐波产生效率,表明在 NLO 器件应用中具有潜在用途 (Menezes 等人,2014)。
分子结构和电子性质分析
- 对有机非线性光学材料进行量子化学计算的研究揭示了它们的振动模式、分子静电势、紫外-可见吸收和一阶超极化率,表明具有增强的 NLO 响应的潜力 (Rahmani 等人,2018)。
尿素衍生物的抗癌活性
- 合成了一系列 1-芳基-3-[4-(吡啶-2-基甲氧基)苯基]脲衍生物,并评估了它们对各种癌细胞系的抗增殖活性,发现了具有显着抑制作用的化合物,突出了尿素衍生物在癌症治疗中的潜力 (Feng 等人,2020)。
缓蚀
- 由尿素合成的曼尼希碱基显示出作为酸性环境中低碳钢表面的缓蚀剂的有效性,这提供了对尿素衍生物在材料保护和保存中的潜在应用的见解 (Jeeva 等人,2015)。
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O/c17-13-5-4-11(9-14(13)18)20-16(23)21-12-6-8-22(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZDOKJXPCFSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

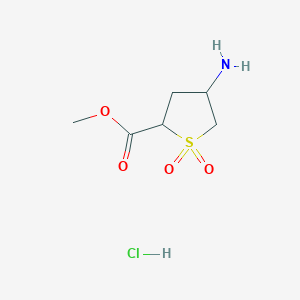
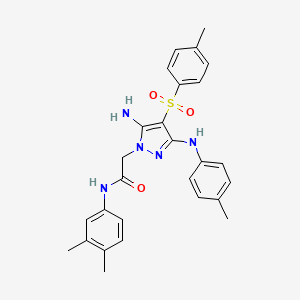
![N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2519335.png)
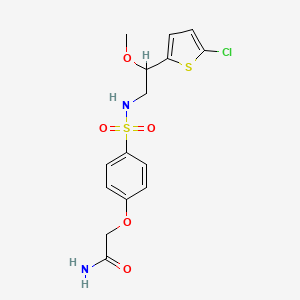
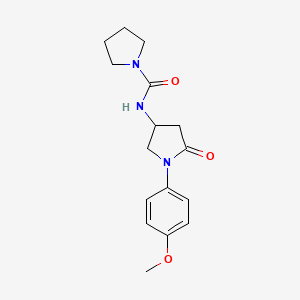
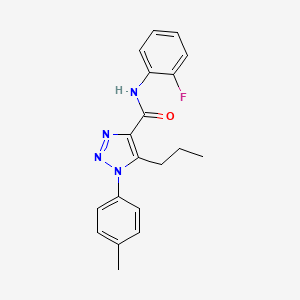
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea](/img/structure/B2519340.png)
![2-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519341.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2519342.png)
![4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid](/img/structure/B2519343.png)
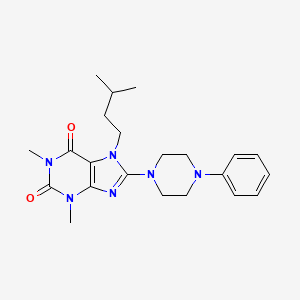


![N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519350.png)